1-Tert-butyl-4-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of benzene, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and an isopropyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Tert-butyl-4-isopropylbenzene can be synthesized through several methods. One common method involves the alkylation of benzene derivatives. For instance, tert-butylbenzene can be alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of Friedel-Crafts alkylation reactions. This process is efficient and allows for the large-scale production of the compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the alkylation process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Tert-butyl-4-isopropylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents for nitration reactions.
Halogenation: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) can be used for halogenation reactions.
Major Products Formed
Nitration: The nitration of this compound typically yields nitro derivatives.
Halogenation: Halogenation reactions produce halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-4-isopropylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-tert-butyl-4-isopropylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives . The tert-butyl and isopropyl groups influence the reactivity and orientation of the substitution reactions, making the compound a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butylbenzene: A benzene derivative with a tert-butyl group.
Isopropylbenzene (Cumene): A benzene derivative with an isopropyl group.
1,4-Di-tert-butylbenzene: A benzene derivative with two tert-butyl groups.
Uniqueness
1-Tert-butyl-4-isopropylbenzene is unique due to the presence of both tert-butyl and isopropyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it a valuable compound in various chemical reactions and industrial applications .
Eigenschaften
CAS-Nummer |
4132-49-4 |
---|---|
Molekularformel |
C13H20 |
Molekulargewicht |
176.30 g/mol |
IUPAC-Name |
1-tert-butyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H20/c1-10(2)11-6-8-12(9-7-11)13(3,4)5/h6-10H,1-5H3 |
InChI-Schlüssel |
QLPNXSSDHYYKBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.